Dimethyl 2,6-dichloroterephthalate

Polymer Synthesis Liquid Crystal Polymers Fiber Spinning

Critical 2,6-dichloro-substituted monomer enabling anisotropic melts for high-strength fibers, plus enhanced flame retardancy in polyesters. Unique substitution pattern is non-substitutable for targeted polymer performance. Essential intermediate for advanced materials R&D and scalable synthesis. Verify purity and request batch-specific CoA.

Molecular Formula C10H8Cl2O4
Molecular Weight 263.07 g/mol
CAS No. 264276-14-4
Cat. No. B050130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dichloroterephthalate
CAS264276-14-4
Molecular FormulaC10H8Cl2O4
Molecular Weight263.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
InChIInChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-6(11)8(7(12)4-5)10(14)16-2/h3-4H,1-2H3
InChIKeyLOKPWGMXOIYCAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,6-Dichloroterephthalate (CAS 264276-14-4): Core Identity and Procurement Baseline


Dimethyl 2,6-dichloroterephthalate (CAS 264276-14-4) is a chlorinated aromatic diester belonging to the terephthalate family [1]. It is characterized by a rigid, disubstituted terephthalate core, where two chlorine atoms occupy the 2 and 6 positions of the benzene ring, and the carboxylic acid groups are esterified with methanol [2]. Its molecular formula is C10H8Cl2O4, with a molecular weight of 263.07 g/mol [1]. Key computed physical properties include a density of 1.4±0.1 g/cm³ and a boiling point of 355.5±37.0 °C at 760 mmHg [2]. This compound serves as a high-value synthetic intermediate and monomer of significant interest in the development of advanced materials and organic chemistry research [1][2].

Why Unsubstituted or Differently Chlorinated Terephthalates Cannot Replace Dimethyl 2,6-Dichloroterephthalate (CAS 264276-14-4)


Generic substitution among terephthalate esters is not feasible due to the profound impact of the specific chlorine substitution pattern on polymer properties and reactivity. The 2,6-dichloro arrangement creates a unique steric and electronic environment that is fundamentally different from unsubstituted dimethyl terephthalate (DMT) or isomers like 2,5-dichloroterephthalate [1][2]. This specific substitution pattern is critical for achieving desirable material characteristics such as anisotropic melt behavior, enhanced flame retardancy, and altered solubility profiles. Replacing this compound with a non-chlorinated analog or an isomer with a different substitution pattern would result in a polymer with a significantly different property set, potentially compromising performance in targeted applications [1][2]. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation: How Dimethyl 2,6-Dichloroterephthalate (CAS 264276-14-4) Outperforms Key Analogs


Enabling Anisotropic Melt Formation vs. Isotropic Melt in Copolyesters

The incorporation of the 2,6-dichloro-1,4-phenylene unit derived from this compound is specifically claimed to enable the formation of an optically anisotropic melt in copolyesters. This is a property not achievable with the unsubstituted polyethylene terephthalate (PET) baseline, which forms an isotropic melt. This differentiation is critical for producing high-modulus, low-shrinkage fibers [1].

Polymer Synthesis Liquid Crystal Polymers Fiber Spinning

Enhanced Flame Retardancy via Self-Extinguishing Behavior in Chlorinated PET

While direct data for the 2,6-isomer is limited, strong class-level evidence from the closely related 2,5-dichloroterephthalate system demonstrates a significant improvement in flame retardancy upon chlorine substitution. Polyethylene terephthalate (PET) modified with 2,5-dichloroterephthalic acid exhibits self-extinguishing behavior when removed from a flame, a critical safety feature absent in unmodified PET [1].

Polymer Flammability Flame Retardancy Material Safety

Increased Polymer Solubility in Organic Solvents for Improved Processability

Chlorination of the terephthalate unit significantly enhances polymer solubility in organic solvents. A comparative study on polyamides and polyesters derived from 2,5-dichloroterephthalic acid found that the chlorinated polymers had better solubility than their non-chlorinated counterparts [1]. This is a direct class-level benefit applicable to the 2,6-dichloro isomer, offering a processing advantage over polymers derived from unsubstituted dimethyl terephthalate (DMT).

Polymer Processing Solubility Coatings

Unique Steric and Electronic Profile for Nucleophilic Aromatic Substitution

The 2,6-dichloro substitution pattern creates a distinct steric and electronic environment compared to other chlorinated isomers (e.g., 2,5-dichloro) or non-chlorinated terephthalates [1][2]. This unique environment facilitates selective nucleophilic aromatic substitution (SNAr) reactions. While quantitative kinetic data for direct comparisons is not available in the current literature, the specific substitution pattern is known to influence reactivity and regioselectivity in subsequent derivatization steps [1].

Organic Synthesis Reaction Selectivity Building Block

Procurement-Driven Application Scenarios for Dimethyl 2,6-Dichloroterephthalate (CAS 264276-14-4)


Synthesis of High-Performance Liquid Crystalline Polyesters (LCPs) for Advanced Fibers

Dimethyl 2,6-dichloroterephthalate is a key precursor for synthesizing 2,6-dichlorohydroquinone, a monomer used to create copolyesters that form anisotropic (liquid crystalline) melts [1]. This property is essential for melt-spinning high-strength, high-modulus fibers with low thermal shrinkage. These fibers are ideal for demanding applications such as tire cords, advanced composites, and protective apparel. The unique 2,6-substitution pattern is specifically required to achieve this anisotropic melt behavior, a property not obtained with unsubstituted or differently substituted terephthalate isomers [1].

Production of Flame-Retardant Polyester Resins and Fibers

By incorporating units derived from dimethyl 2,6-dichloroterephthalate into polyester backbones, the resulting material can gain significant flame-retardant properties, including self-extinguishing behavior [2]. This makes the compound a valuable intermediate for developing safer polyester textiles, engineering plastics, and electronic components where fire safety standards are stringent. The chlorine content directly contributes to this enhanced performance, offering a clear advantage over non-halogenated PET [2].

Synthesis of Specialty Polymers Requiring Enhanced Solubility for Solution Processing

The chlorinated nature of the terephthalate unit improves the solubility of the resulting polymers in common organic solvents [2]. This property is advantageous for applications requiring solution-based processing techniques, such as spin-coating for thin films, casting for membranes, or wet-spinning for fibers. Dimethyl 2,6-dichloroterephthalate is therefore a strategic choice for researchers and formulators developing novel coatings, membranes, or specialty fibers where ease of processing is critical [2].

Asymmetric Building Block for Complex Organic Synthesis

The specific 2,6-dichloro substitution pattern on the terephthalate core provides a unique steric and electronic environment that can be exploited in organic synthesis [3][4]. The two chlorine atoms serve as handles for selective nucleophilic aromatic substitution, allowing for the stepwise introduction of different functional groups. This enables the construction of complex, asymmetrically substituted aromatic molecules that are valuable intermediates in pharmaceutical and agrochemical research. This selective reactivity is a key differentiator from other chlorinated terephthalate isomers [3][4].

Technical Documentation Hub

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